molecular formula C21H21ClN2O4S B2394478 N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide CAS No. 1251673-04-7

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide

Cat. No.: B2394478
CAS No.: 1251673-04-7
M. Wt: 432.92
InChI Key: UOKQSEKIQDRYMR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under elevated temperatures.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds include sulfamethoxazole and sulfadiazine.

    Sulfonimidates: Compounds such as sulfoximines and sulfonimidamides share structural similarities with N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide.

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopentyl group and the indoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other sulfonamide compounds.

Biological Activity

N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indoline sulfonamides, which have shown promise in inhibiting various biological targets. The structural features that contribute to its activity include the dioxoindoline core and the sulfonamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indoline-5-sulfonamides, including this compound. These compounds have been shown to inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression.

Inhibition of Carbonic Anhydrases

Table 1 summarizes the inhibitory activity against CA IX and CA XII:

CompoundKI (nM) CA IXKI (nM) CA XIIIC50 (µM) MCF7
This compound132.841.312.9
Other Indoline DerivativesVariesVariesVaries

The compound exhibited a hypoxic selectivity, effectively suppressing growth in MCF7 cells under both normoxic and hypoxic conditions, indicating its potential as an effective anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains.

The antibacterial action is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival. For instance, sulfonamides often target folate synthesis pathways in bacteria.

Case Studies

  • Anticancer Efficacy : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation. The mechanism was linked to alterations in gene expression related to apoptosis and cell cycle regulation .
  • Bacterial Resistance : In another study examining MRSA isolates, the compound showed comparable efficacy to standard antibiotics like oxacillin and ciprofloxacin, suggesting its potential as a treatment option for resistant bacterial infections .

Properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQSEKIQDRYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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